Sp-Camps

説明

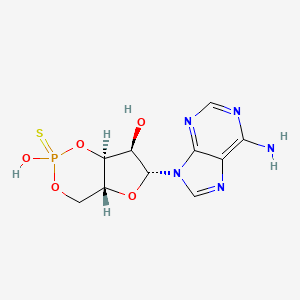

Sp-Camps, also known as Sp-adenosine-3’,5’-cyclic monophosphorothioate, is a cyclic adenosine monophosphate (cAMP) analog. It is a potent activator of cAMP-dependent protein kinases (PKA) and a competitive inhibitor of phosphodiesterases (PDEs). This compound is widely used in biochemical and pharmacological research due to its stability and resistance to enzymatic degradation .

科学的研究の応用

Sp-Camps has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study cAMP-dependent signaling pathways.

Biology: Employed in research on cellular signaling and regulation.

Medicine: Investigated for its potential therapeutic effects in diseases involving cAMP signaling.

Industry: Utilized in the development of new drugs and biochemical assays

準備方法

Synthetic Routes and Reaction Conditions

Sp-Camps is synthesized through a multi-step chemical process. The synthesis typically involves the cyclization of adenosine monophosphate (AMP) with a thiophosphate group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization and ensure the correct stereochemistry of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield of the compound, making it suitable for research and pharmaceutical applications .

化学反応の分析

Types of Reactions

Sp-Camps undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the thiophosphate group.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various this compound derivatives with modified functional groups, which can be used for different research applications .

作用機序

Sp-Camps exerts its effects by activating cAMP-dependent protein kinases (PKA). It binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. This activation leads to the phosphorylation of various target proteins, which in turn modulates cellular functions. This compound also inhibits phosphodiesterases (PDEs), preventing the degradation of cAMP and prolonging its signaling effects .

類似化合物との比較

Similar Compounds

Rp-Camps: An antagonist of cAMP-dependent protein kinases.

8-Br-cAMP: A more stable analog of cAMP.

Dibutyryl-cAMP: Another cAMP analog with enhanced stability

Uniqueness

Sp-Camps is unique due to its high resistance to enzymatic degradation and its potent activation of cAMP-dependent protein kinases. This makes it a valuable tool for studying cAMP signaling pathways and developing new therapeutic strategies .

生物活性

Sp-cAMPS (Sp-adenosine 3',5'-cyclic monophosphothioate) is a potent analog of cyclic adenosine monophosphate (cAMP) known for its ability to activate protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac). This article provides a detailed examination of the biological activities of this compound, focusing on its mechanisms of action, effects on memory consolidation, and other physiological responses.

This compound functions primarily as an agonist for PKA and Epac, which are critical in various cellular signaling pathways. The compound is resistant to phosphodiesterases, allowing it to maintain elevated cAMP levels in cells. This property enables this compound to modulate several biological processes, including memory formation and cellular differentiation.

Activation of PKA and Epac

- PKA Activation : this compound activates both PKA I and PKA II, leading to phosphorylation of target proteins involved in various cellular responses. Its potency as a PKA activator has been well-documented in numerous studies .

- Epac Activation : Beyond PKA, this compound also activates Epac, which plays a role in regulating cellular responses independent of PKA. This dual activation pathway is significant for understanding its effects on memory and other physiological functions .

Effects on Memory Consolidation

Research has demonstrated that this compound significantly enhances long-term memory consolidation in animal models. A notable study involved administering varying doses of this compound to mice following fear conditioning:

- Dosage and Memory Enhancement : Mice receiving a dose of 4.5 µg of this compound exhibited significantly improved memory retention compared to control groups. The results indicated an inverted U-shaped dose-response curve, suggesting that both low and high doses could impair memory retention .

| Dose (µg) | Freezing Behavior (Mean ± SEM) | Statistical Significance |

|---|---|---|

| 0 | 25.0 ± 3.5 | - |

| 4.5 | 45.0 ± 4.0 | P < 0.05 |

| 9 | 30.0 ± 3.0 | - |

This biphasic response highlights the delicate balance required for optimal memory consolidation, where both under- and over-stimulation can lead to diminished effects.

Study on Dictyostelium Development

Another significant study examined the role of this compound in the differentiation of Dictyostelium discoideum amoebae into spores and stalk cells:

- Findings : The study revealed that concentrations exceeding 10 µM of this compound stimulated ecmB gene expression, which is crucial for stalk cell differentiation. Conversely, lower concentrations repressed this gene's expression, indicating a complex regulatory mechanism influenced by cAMP levels .

Physiological Responses

Beyond cognitive functions, this compound has been implicated in various physiological responses:

- Osmotic Water Regulation : Research indicates that this compound can stimulate osmotic water movement across cell membranes, suggesting potential applications in managing fluid balance within cells .

- Antagonistic Effects : In certain contexts, such as with adenosine analogs, this compound's effects on stalk gene expression were antagonized by high concentrations of adenosine, highlighting the competitive nature of these signaling pathways .

特性

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O5PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13)/t4-,6-,7-,10-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPNJFHAPJOHPP-JOILOJCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178316 | |

| Record name | Adenosine-3',5'-cyclic phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23645-17-2 | |

| Record name | Adenosine-3',5'-cyclic phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023645172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine-3',5'-cyclic phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。